Cas no 39974-68-0 (3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione)
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione
- SY059036
- AKOS032455892
- CS-12463
- SCHEMBL23974370
- 39974-68-0
- AC-29915
- MFCD24559854
- DA-24564
- AC6067
-
- MDL: MFCD24559854
- Inchi: 1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10)
- InChI-Schlüssel: DSFJJABYHBJIMB-UHFFFAOYSA-N
- Lächelt: O1CCC2(C(=O)OC(N2)=O)CC1
Berechnete Eigenschaften
- Genaue Masse: 171.05315777g/mol
- Monoisotopenmasse: 171.05315777g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 232
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 64.599
- XLogP3: -0.3
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09365-5g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 5g |
¥7259.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09365-250mg |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 250mg |
¥1319.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09365-1g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 1g |
¥2519.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D685595-0.1g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 0.1g |
$105 | 2024-07-20 | |
| A2B Chem LLC | AI96297-250mg |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | ≥95% | 250mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AI96297-1g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | ≥95% | 1g |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | AI96297-5g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | ≥95% | 5g |
$960.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D685595-0.1g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 0.1g |
$105 | 2025-02-24 | |
| eNovation Chemicals LLC | D685595-0.25g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 0.25g |
$130 | 2025-02-24 | |
| eNovation Chemicals LLC | D685595-5g |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione |
39974-68-0 | 95% | 5g |
$605 | 2025-02-24 |
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Verwandte Literatur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Weitere Informationen zu 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione: A Promising Compound in Biomedical Research
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (CAS No. 39974-68-0) has emerged as a significant molecule in the field of biomedical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic heterocycles, characterized by a central spiro junction connecting two ring systems. The spiro[4.5]decane framework is further modified by the presence of two oxygen atoms and a nitrogen atom, creating a complex three-dimensional architecture that may influence its biological activity. Recent studies have highlighted the potential of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in modulating cellular signaling pathways and its role in disease-related mechanisms.
The molecular structure of 3,8-Dioxa-1-azaspiro[4.3]decane-2,4-dione is defined by a fused ring system with a central spiro atom connecting a seven-membered ring and a five-membered ring. The two oxygen atoms in the molecule are positioned at the 3 and 8 positions, while the nitrogen atom is located at the 1 position, forming a heterocyclic ring. This structural configuration is critical for the compound's chemical stability and its ability to interact with biological targets. The spiro[4.5]decane core provides a rigid scaffold that may enhance the compound's selectivity for specific receptors or enzymes. The presence of the two oxygen atoms also contributes to the molecule's polarity, which could influence its solubility and permeability across biological membranes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione through multistep organic reactions. One notable method involves the use of catalytic cross-coupling techniques to form the spiro junction, followed by oxidation steps to introduce the oxygen atoms. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for further studies. The ability to synthesize 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in high quantities is crucial for its application in drug discovery and development. Researchers are also exploring alternative synthetic routes, including enzymatic catalysis, to reduce environmental impact and improve sustainability.
Experimental evidence suggests that 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione exhibits potential therapeutic properties in various biomedical contexts. In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported that this compound demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is known to play a central role in the production of pro-inflammatory cytokines, making the compound a promising candidate for the treatment of inflammatory diseases. Additionally, preliminary in vitro studies have shown that 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease.
The spiro[4.5]decane framework of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is believed to contribute to its ability to modulate cellular processes. The rigid structure of the spiro junction may allow the compound to interact with specific protein domains, such as kinases or G-protein coupled receptors. This interaction could lead to the modulation of intracellular signaling cascades, which are implicated in a wide range of physiological and pathological conditions. For example, the compound's ability to inhibit certain kinases may have applications in oncology, where aberrant kinase activity is a common feature of cancer progression.
Recent computational studies have provided insights into the molecular mechanisms underlying the biological activity of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione. Molecular docking simulations have shown that the compound can bind to specific pockets on target proteins, such as the ATP-binding site of certain enzymes. These interactions may lead to the inhibition of enzymatic activity, which could have therapeutic implications. Furthermore, molecular dynamics simulations have revealed that the compound's structure is relatively stable in aqueous environments, which is a desirable property for drug candidates. These findings suggest that 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione has the potential to be developed into a lead compound for further pharmaceutical applications.
Despite its promising properties, the development of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione as a therapeutic agent is still in its early stages. More research is needed to fully understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Additionally, in vivo studies are necessary to evaluate its efficacy and safety in animal models before proceeding to clinical trials. The compound's potential for drug-drug interactions and its toxicity profile must also be thoroughly investigated to ensure its suitability for therapeutic use.
Researchers are also exploring the possibility of modifying 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione to enhance its therapeutic potential. For instance, structural modifications such as the introduction of functional groups or the alteration of the spiro junction may improve its affinity for specific targets. These modifications could lead to the development of more potent and selective derivatives of the compound. Additionally, the use of combinatorial chemistry approaches may allow for the rapid screening of potential drug candidates, accelerating the drug discovery process.
In conclusion, 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione represents a promising molecule with potential applications in various biomedical fields. Its unique structural features and ability to modulate cellular processes make it a valuable candidate for further research. As synthetic methods continue to improve and experimental studies provide more insights into its biological activity, the compound may eventually find its way into clinical applications, offering new therapeutic options for patients suffering from a range of diseases.
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